4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid
Description
Key Features:
Piperidine Ring Conformation :
- The chair conformation is stabilized by the sp³ hybridization of nitrogen and carbons.
- Axial vs. Equatorial Substituents :
- p-Toluenesulphonyl Group (N1) : Bulky substituents like sulphonates prefer equatorial positions to reduce 1,3-diaxial interactions.
- Phenyl and Carboxylic Acid (C4) : The phenyl group’s steric bulk likely favors an equatorial orientation, while the carboxylic acid may adopt an axial position to minimize repulsion with the sulphonate group.
Electronic and Steric Effects :
Table 2: Substituent Influence on Conformation
Comparative Analysis of Tautomeric and Stereochemical Properties
Tautomeric Properties
The compound lacks significant tautomerism due to the carboxylic acid’s stability in the keto form (O=C-OH). Enol forms are unlikely under standard conditions, as carboxylic acids typically exist as carboxylates in deprotonated states (e.g., in basic solutions).
Stereochemical Properties
- Chirality :
- Chiral Center at C4 : The carbon at position 4 bears four distinct groups: phenyl, carboxylic acid, and two CH₂ groups from the piperidine ring. This creates potential for R and S enantiomers.
- Observed Isomers : No stereoisomers are explicitly reported in literature, suggesting synthesis as a racemic mixture or unresolved stereochemistry.
Table 3: Stereochemical Considerations
| Feature | Description | Source |
|---|---|---|
| Chiral Center | C4 (phenyl, COOH, two CH₂ groups) | |
| Potential Isomers | R and S enantiomers | |
| Observed Isomers | None specified in available literature |
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-15-7-9-17(10-8-15)25(23,24)20-13-11-19(12-14-20,18(21)22)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPQNAVADOVYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233177 | |
| Record name | 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84255-02-7 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | |
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| Record name | 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | |
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| Record name | 4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid | |
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| Record name | 4-Phenyl-1-(p-tolylsulfonyl)piperidine-4-carboxylic acid | |
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Preparation Methods
General Synthetic Approach
The compound can be synthesized starting from a 4-phenylpiperidine scaffold, which undergoes sulfonylation and carboxylation reactions to introduce the p-tolylsulphonyl and carboxylic acid functionalities, respectively.
- Starting Material: 4-Phenylpiperidine or 4-phenylpiperidone derivatives.
- Key Reactions: Sulfonylation using p-toluenesulfonyl chloride (tosyl chloride) and carboxylation or oxidation to introduce the carboxylic acid group at the 4-position of the piperidine ring.
This approach aligns with the preparation of tri-substituted 4-phenylpiperidines described in patent literature, where free base 4-phenylpiperidine reacts with sulfonic acids in suitable solvents to form the desired sulfonylated salts which precipitate out for isolation.
Sulfonylation Step
- The piperidine nitrogen is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
- The reaction is typically performed in an aprotic solvent like dichloromethane at low temperatures (0–5 °C) to control the reaction rate and minimize side reactions.
- Completion is monitored by thin-layer chromatography (TLC).
- The sulfonylation introduces the p-tolylsulphonyl group at the nitrogen, yielding 1-(p-tolylsulphonyl)piperidine intermediate.
Carboxylation / Introduction of Carboxylic Acid Group
- The carboxylic acid group at the 4-position can be introduced by oxidation or hydrolysis of a corresponding ester or nitrile precursor.
- One method involves saponification of 4-aryl-piperidine-4-carboxylic acid esters by heating with aqueous base or acid, such as 10-N hydrobromic acid or methyl alcohol solutions at elevated temperatures (190–200 °C).
- Alternatively, oxidation of 4-piperidone derivatives using manganese dioxide-mediated one-pot oxidation-cyclisation has been reported to afford 4-substituted piperidones, which can then be converted to carboxylic acids via further synthetic steps.
Purification and Isolation
- After sulfonylation and carboxylation, the product can be purified by precipitation from the reaction mixture or by chromatographic techniques.
- Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 is effective for separating the compound from impurities.
- The mobile phase typically consists of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- This method is scalable and suitable for preparative isolation and pharmacokinetic studies.
Summary Table of Preparation Steps
Additional Research Findings
- The manganese dioxide-mediated oxidation-cyclisation method offers a one-pot synthesis route to N-substituted 4-piperidones, which are precursors to compounds like 4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid.
- The sulfonylation reaction is well-established for introducing sulfonyl protecting groups on nitrogen, facilitating subsequent functional group transformations.
- The compound's purity and identity are confirmed through chromatographic and spectroscopic methods, including HPLC and mass spectrometry, ensuring suitability for pharmaceutical applications.
Chemical Reactions Analysis
4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid serves as an impurity marker in the synthesis of diphenoxylate, a medication used to treat diarrhea. Its structural characteristics allow it to be utilized as a reference compound in quality control processes during drug manufacturing.
Case Study: Diphenoxylate Synthesis
In the synthesis of diphenoxylate, the presence of this compound as an impurity can affect the drug's efficacy and safety profile. Monitoring its levels through analytical methods ensures compliance with regulatory standards, thereby safeguarding public health.
Analytical Chemistry
The compound is frequently analyzed using high-performance liquid chromatography (HPLC). A notable method involves reverse-phase HPLC with a mobile phase consisting of acetonitrile and water, which facilitates the separation and quantification of this compound in various samples.
HPLC Methodology
- Column Type : Newcrom R1 HPLC column
- Mobile Phase : Acetonitrile and water (with phosphoric acid replaced by formic acid for mass spectrometry compatibility)
This method is scalable and can be adapted for preparative separations, making it useful for isolating impurities during pharmaceutical development .
Research Applications
The compound has been investigated for its potential therapeutic effects in various preclinical studies. Its structural similarity to other piperidine derivatives suggests possible activity against certain neurological conditions.
Neuropharmacological Studies
Research indicates that derivatives of piperidine compounds can exhibit analgesic and antipsychotic properties. Ongoing studies are exploring the mechanisms through which this compound may influence neurotransmitter systems.
Impurity Profiling
In pharmaceutical formulations, identifying and quantifying impurities is crucial for ensuring drug safety. This compound is often included in impurity profiling due to its relevance in the synthesis pathways of various piperidine-based drugs.
Regulatory Compliance
The presence of this compound as an impurity is monitored under guidelines set by regulatory bodies to ensure that pharmaceutical products meet safety standards before reaching consumers .
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid
- Molecular Formula: C₁₉H₂₁NO₄S
- Molecular Weight : 359.44 g/mol
- CAS Registry Number : 84255-02-7
- Key Features : The compound comprises a piperidine ring substituted at the 4-position with a phenyl group and a carboxylic acid moiety. The 1-position is functionalized with a p-tolylsulfonyl (tosyl) group, a common protecting group in organic synthesis. The tosyl group enhances stability and modulates electronic properties, while the carboxylic acid introduces polarity .
Physicochemical Properties :
- Density: Not explicitly reported, but analogs suggest ~1.3–1.4 g/cm³.
- Boiling Point : Estimated >500°C (based on structural analogs).
- LogP : Predicted ~3.5–4.0 (moderate lipophilicity due to aromatic and sulfonyl groups) .
Comparison with Structurally Similar Compounds
4-(p-Chlorophenyl)-1-(p-tolylsulphonyl)piperidine-4-carboxylic Acid
- CAS No.: 84254-98-8
- Molecular Formula: C₁₉H₂₀ClNO₄S
- Molecular Weight : 393.89 g/mol
- Key Differences :
| Property | Target Compound | Chlorinated Analog |
|---|---|---|
| Molecular Weight | 359.44 | 393.89 |
| LogP | ~3.5–4.0 | 4.47 |
| Boiling Point | >500°C (est.) | 575.7°C |
| Density | ~1.3–1.4 g/cm³ | 1.368 g/cm³ |
Pharmacological Implications :
Piminodine (Ethyl 4-Phenyl-1-(3-phenylaminopropyl)piperidine-4-carboxylate)
- CAS No.: 134-62-3
- Molecular Formula : C₂₃H₃₀N₂O₂
- Molecular Weight : 366.50 g/mol
- Key Differences: Replacement of the carboxylic acid with an ethyl ester. Addition of a 3-phenylaminopropyl chain at the 1-position. Higher lipophilicity (LogP ~5.0) due to ester and alkylamine groups.
Functional Impact :
Furethidine (Ethyl 4-Phenyl-1-[2-(tetrahydrofurfuryloxy)ethyl]piperidine-4-carboxylate)
- CAS No.: 2385-81-1
- Molecular Formula: C₂₁H₃₁NO₄
- Molecular Weight : 361.48 g/mol
- Key Differences :
- Incorporation of a tetrahydrofurfuryloxyethyl group at the 1-position.
- Enhanced solubility in polar solvents due to the ether linkage.
Regulatory Status :
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- CAS No.: 49741-39-7
- Molecular Formula: C₉H₁₅NO₄
- Molecular Weight : 201.22 g/mol
- Key Differences :
- Simplified structure with an ethoxycarbonyl group instead of tosyl and phenyl groups.
- Lower molecular weight and LogP (~1.5), favoring aqueous solubility.
Structure-Activity Relationship (SAR) Insights
Sulfonyl vs. Ester Groups :
- Tosyl groups (electron-withdrawing) may stabilize negative charges, while esters (electron-donating) improve bioavailability.
Alkyl Chain Modifications: Longer chains (e.g., in piminodine) introduce flexibility, possibly enabling interactions with diverse receptor conformations.
Pharmacological and Regulatory Considerations
- NMDA Receptor Antagonists: Ifenprodil (IC₅₀ = 0.4 µM) shares a piperidine backbone but lacks sulfonyl/carboxylic acid groups, showing that minor structural changes can redirect activity toward glutamate receptor modulation .
- Controlled Substances: Analogs like piminodine and furethidine are regulated under narcotics laws, underscoring the importance of substituent choice in legal classification .
Biological Activity
4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid, also known by its CAS number 84255-02-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21NO4S
- Molecular Weight : 357.44 g/mol
- CAS Number : 84255-02-7
The biological activity of this compound has been linked to various mechanisms, particularly its interaction with neurotransmitter systems and its potential role as an inhibitor of certain enzymes.
Inhibition of Enzymes
Research indicates that this compound may inhibit specific enzymes involved in neurotransmission, similar to other piperidine derivatives. For instance, it has been studied for its potential effects on the inhibition of histone deacetylases (HDACs), which are critical in cancer biology and neurodegenerative diseases .
Anticancer Properties
One of the most promising areas of research involves the compound's anticancer properties. In vitro studies have demonstrated that derivatives of piperidine compounds exhibit significant HDAC inhibitory activity, which is crucial for cancer treatment. The compound's structure allows it to act as a selective inhibitor, potentially leading to apoptosis in cancer cells .
Table 1: HDAC Inhibitory Activity of Piperidine Derivatives
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| D28 | 2 | 74.91% |
| D11 | 2 | 63.49% |
| D12 | 2 | 66.16% |
| D23 | 2 | 68.00% |
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A study evaluated the antiproliferative effects of various piperidine derivatives, including this compound, against different cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a therapeutic agent in oncology .
- Neuropharmacological Studies : Research has also focused on the neuropharmacological aspects of this compound, particularly its effects on neurotransmitter systems. The compound was tested for its ability to modulate dopamine and serotonin receptors, showing promise as a treatment for psychiatric disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via acylation or sulfonylation of a piperidine scaffold. For example, a related sulfonylpiperidine derivative (1-(Phenylsulfonyl)piperidine-4-carboxylic acid) was synthesized using sulfonyl chloride intermediates under anhydrous conditions with a base like triethylamine . Yield optimization often depends on stoichiometric ratios (e.g., 1:1.2 for sulfonylation), temperature control (0–25°C), and inert atmosphere. For analogs, yields of ~61% have been reported via similar methods .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : Key techniques include:
- 1H NMR : Peaks for aromatic protons (δ 6.7–7.6 ppm), methyl groups from the p-tolyl moiety (δ ~2.3 ppm), and piperidine protons (δ 2.1–3.6 ppm) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ for C19H21NO4S: calculated ~368.1 g/mol) .
- FT-IR : Sulfonyl (S=O) stretching vibrations at ~1150–1350 cm⁻¹ .
Q. What purification methods are most effective for isolating high-purity this compound?
- Answer :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials.
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) .
- HPLC : For analytical validation, C18 columns with acetonitrile/water (0.1% TFA) mobile phases are recommended .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives targeting specific biological receptors?
- Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., charge distribution at the sulfonyl group) that influence receptor binding. Molecular docking (AutoDock Vina) can model interactions with enzymes like acetylcholinesterase or kinases. Reaction path search algorithms (e.g., AFIR) identify optimal synthetic routes for derivatives .
Q. What experimental strategies resolve contradictions in reported biological activity data for sulfonylated piperidines?
- Answer : Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for GPCR studies).
- Control Compounds : Include known inhibitors (e.g., vesicular acetylcholine transporter inhibitors for mechanistic comparisons) .
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to validate potency trends .
Q. How do steric and electronic effects of the p-tolylsulphonyl group impact reactivity in further functionalization?
- Answer : The electron-withdrawing sulfonyl group deactivates the piperidine ring, reducing nucleophilicity at the nitrogen. Steric hindrance from the p-tolyl group limits substitution at the 4-position. For functionalization, mild electrophiles (e.g., acyl chlorides) and catalysts (e.g., DMAP) are recommended .
Q. What are the critical factors in designing stability studies for this compound under physiological conditions?
- Answer :
- pH Stability : Test degradation in buffers (pH 1.2, 4.5, 7.4) simulating gastrointestinal and plasma environments.
- Thermal Stability : Accelerated aging studies at 40°C/75% RH over 4 weeks .
- Light Sensitivity : Store in amber vials if UV-Vis analysis shows λmax < 400 nm .
Methodological Considerations
Q. Which analytical techniques are optimal for assessing batch-to-batch variability in synthesis?
- Answer :
- HPLC-DAD : Quantify impurities >0.1% using a C18 column and gradient elution.
- 1H NMR Purity : Integrate diagnostic peaks (e.g., aromatic vs. aliphatic regions) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. How can researchers mitigate hazards during handling and storage?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
